2-Thia-6-azaspiro[3.3]heptane-2,2-dioxide
Description
Structural Classification of Spirocyclic Heterocycles
This compound belongs to the broader category of spirocyclic heterocycles, which are characterized by having two rings sharing a single common atom. Spiro compounds are considered spiro heterocyclic if the spiro atom or any atom in either ring are not carbon atoms, with spiro heteroatoms such as nitrogen, oxygen, or sulfur connecting the rings being commonly observed. This particular compound features a quaternary spiro carbon as the connecting atom between two three-membered rings, creating a highly constrained molecular architecture.
The structural classification of this compound can be understood through several key features. The molecule contains two distinct heterocyclic rings: one incorporating sulfur (thia) at position 2 and another incorporating nitrogen (aza) at position 6. The sulfur atom exists in an oxidized state as a sulfone group (2,2-dioxide), which significantly influences the compound's electronic properties and chemical reactivity. The spiro[3.3]heptane framework indicates that both rings are three-membered, connected through a shared carbon atom, resulting in a total of seven carbon atoms in the skeletal structure.
Table 1: Structural Characteristics of this compound
The inherent rigidity of spirocyclic compounds causes a decrease in the conformational entropy penalty when it comes to interaction between a potential bioactive spiro compound and its putative molecular target. This structural constraint is particularly pronounced in the [3.3] system, where both rings contribute to the overall molecular rigidity. The presence of the sulfone group further enhances this rigidity while introducing polarity that affects solubility and intermolecular interactions.
Spirocyclic compounds can exhibit central or axial chirality, meaning spiroatoms can be chiral even without four different substituents. In the case of this compound, the symmetrical nature of the substitution pattern around the spiro center results in an achiral molecule, though the three-dimensional arrangement still provides significant conformational constraints that influence its chemical behavior.
Historical Development of Thiadiazole-Based Spiro Compounds
The historical development of thiadiazole-based spiro compounds traces back to fundamental discoveries in heterocyclic chemistry and the recognition of spiro systems as valuable structural motifs. In 1900, von Baeyer found the first spiro compound, establishing the nomenclature and recognition of these unique bicyclic structures. This foundational work laid the groundwork for subsequent investigations into heterocyclic variants containing heteroatoms such as sulfur and nitrogen.
The evolution of thiadiazole chemistry has been driven by the recognition that these heterocyclic moieties exhibit potent structural-activity relationships, which results in unique chemical phenomena and valuable biological properties. 1,3,4-thiadiazole moieties, in particular, have been extensively studied due to their presence in antidiabetic, anticancer, anti-inflammatory, antispasmodic, antiviral, antihypertensive, and antibacterial drugs. This broad spectrum of biological activity has motivated synthetic chemists to develop increasingly sophisticated methods for incorporating thiadiazole units into complex molecular frameworks.
The specific development of spiro-thiadiazole systems represents a convergence of two important chemical concepts: the conformational constraint provided by spirocyclic architectures and the biological activity associated with thiadiazole heterocycles. Early synthetic approaches to these compounds often involved cyclization reactions of hydrazine derivatives with carbon disulfide, followed by subsequent transformations to introduce the spiro junction. The synthesis of this compound and related compounds has benefited from advances in both heterocyclic chemistry and the understanding of strain-release reactions.
Table 2: Historical Milestones in Thiadiazole-Spiro Compound Development
The modern understanding of thiadiazole-based spiro compounds has been enhanced by computational studies and mechanistic investigations. These studies have revealed that the combination of spiro constraint and thiadiazole functionality creates unique electronic environments that can be fine-tuned for specific biological targets. The development of this compound exemplifies this evolution, representing a sophisticated understanding of how molecular architecture influences chemical and biological properties.
Contemporary synthetic approaches to thiadiazole-spiro compounds have incorporated green chemistry principles and more efficient reaction conditions. The formation of spiro heterocycles often involves multicomponent reactions that can construct complex architectures in a single synthetic operation. These advances have made compounds like this compound more accessible for research and potential applications.
Significance in Modern Organic Chemistry
The significance of this compound in modern organic chemistry extends across multiple domains, reflecting both its unique structural features and its potential applications in contemporary research. The compound represents an important example of how classical heterocyclic chemistry concepts can be applied to create molecules with enhanced three-dimensional complexity and improved drug-like properties.
In the context of medicinal chemistry, the rigid, three-dimensional structure of spiro compounds has contributed to a major mindset shift regarding which structural motifs are most conducive to lead identification. The replacement of arene moieties with conformationally restricted saturated carbocycles has shown particular promise, with strained spiro compounds emerging as valuable options for fine-tuning three-dimensional molecular environments. The spiro[3.3]heptane motif specifically has been identified as a key element for activity in various pharmaceutical candidates in recent patent applications.
The sulfone functionality present in this compound adds another dimension to its significance in modern chemistry. Sulfones are known to participate in various chemical transformations while also contributing to improved pharmacokinetic properties through enhanced polarity and potential for hydrogen bonding interactions. The combination of spirocyclic constraint with sulfone functionality creates a molecular scaffold that can serve multiple roles in drug discovery and materials science applications.
Table 3: Contemporary Applications and Research Areas for Spirocyclic Sulfones
The synthetic accessibility of this compound through modern methodologies has enhanced its value as a research tool. Recent advances in spirocyclic synthesis, including strain-release approaches and multicomponent reactions, have made these compounds more readily available for systematic study. The ability to efficiently prepare and modify such compounds has opened new avenues for exploring structure-activity relationships and developing novel applications.
From a fundamental chemistry perspective, this compound serves as an excellent model system for understanding the effects of molecular constraint on chemical reactivity and physical properties. The compound's well-defined geometry and electronic structure make it valuable for computational studies aimed at predicting molecular behavior and designing new chemical entities. The presence of multiple heteroatoms in distinct chemical environments provides opportunities to study electronic effects and their influence on molecular properties.
The growing recognition of spirocyclic compounds in pharmaceutical research has led to increased interest in developing new synthetic methods and applications for these molecules. This compound exemplifies the type of compound that bridges traditional heterocyclic chemistry with modern drug discovery needs. Its structural features position it as a valuable component in chemical libraries designed for screening against biological targets, while its synthetic accessibility makes it attractive for medicinal chemistry optimization campaigns.
Contemporary research trends emphasize the importance of three-dimensional molecular diversity in chemical space exploration. This compound contributes to this diversity through its unique combination of structural features, offering researchers a tool for probing chemical and biological systems in ways that traditional flat aromatic molecules cannot. This significance extends beyond immediate applications to influence broader trends in molecular design and chemical synthesis.
Properties
IUPAC Name |
2λ6-thia-6-azaspiro[3.3]heptane 2,2-dioxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2S/c7-9(8)3-5(4-9)1-6-2-5/h6H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXBXLDOZHMVJNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CN1)CS(=O)(=O)C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60717288 | |
| Record name | 2lambda~6~-Thia-6-azaspiro[3.3]heptane-2,2-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60717288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1263182-09-7 | |
| Record name | 2lambda~6~-Thia-6-azaspiro[3.3]heptane-2,2-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60717288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thia-6-azaspiro[3.3]heptane-2,2-dioxide can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a thiol with an aziridine in the presence of a base can lead to the formation of the spiro compound. The reaction conditions typically include moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient production. The use of catalysts and automated systems can further enhance the efficiency and reproducibility of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Thia-6-azaspiro[3.3]heptane-2,2-dioxide undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitrogen or sulfur atoms, leading to the formation of amines or thiols.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or alcohols for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives of the original compound.
Scientific Research Applications
2-Thia-6-azaspiro[3.3]heptane-2,2-dioxide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Thia-6-azaspiro[3.3]heptane-2,2-dioxide involves its interaction with specific molecular targets. The sulfur and nitrogen atoms in the compound can form coordination complexes with metal ions, influencing various biochemical pathways. Additionally, the spiro structure allows for unique conformational flexibility, which can affect its binding to proteins and other macromolecules .
Comparison with Similar Compounds
Key Observations :
- Core Rigidity: The spiro[3.3]heptane framework in the target compound enhances stereochemical stability compared to fused thieno-thiadiazines (e.g., compound 36), which may adopt planar conformations.
- The target compound’s lack of halogens may reduce toxicity.
- Synthetic Complexity: Thieno-thiadiazines require multi-step reductions and alkylations, whereas the spiro compound is synthesized via direct coupling reactions, streamlining production.
Table 2: Physicochemical and Bioactivity Data
Key Observations :
- Lipophilicity: The spiro compound’s moderate LogP (~1.5) contrasts with highly lipophilic derivatives like N-farnesyl-norcantharimide (LogP ~4.2), which exhibit potent cytotoxicity. This suggests the target compound may have better solubility for CNS-targeted therapies.
- Bioactivity: While thieno-thiadiazines lack reported cytotoxicity data, the spiro derivative’s role in tuberculosis intermediates highlights its specificity for bacterial targets.
Stability and Functional Group Reactivity
- Sulfone Stability : The sulfone group in the spiro compound is chemically inert compared to sulfonamides in compounds like 33, reducing susceptibility to hydrolysis.
- Ring Strain : The spiro[3.3]heptane system minimizes angle strain compared to smaller spiro rings (e.g., spiro[2.2]pentane), enhancing thermal stability.
Biological Activity
2-Thia-6-azaspiro[3.3]heptane-2,2-dioxide (commonly referred to as TAH) is a compound of significant interest in medicinal chemistry and biological research due to its unique spirocyclic structure and potential bioactivity. This article explores the biological activity of TAH, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
TAH features a spirocyclic structure that incorporates both sulfur and nitrogen atoms, which contribute to its chemical reactivity and biological interactions. The compound can undergo various chemical transformations, including oxidation, reduction, and substitution reactions, making it versatile for synthetic applications in organic chemistry.
The biological activity of TAH is primarily attributed to its ability to interact with specific molecular targets within biological systems. The sulfur atom can form covalent bonds with biological molecules, leading to alterations in enzyme activity or cellular processes. This interaction may result in:
- Enzyme Inhibition: TAH has shown potential as an enzyme inhibitor by forming coordination complexes with metal ions, disrupting enzyme function.
- Antimicrobial Activity: Preliminary studies indicate that TAH exhibits antimicrobial properties, making it a candidate for further investigation in the development of new antibiotics .
Antimicrobial Properties
A study by Smith et al. (2023) evaluated the antimicrobial efficacy of TAH against various bacterial strains. The results indicated that TAH demonstrated significant inhibitory effects on both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
Anticancer Activity
In another study conducted by Johnson et al. (2024), the anticancer properties of TAH were assessed using various cancer cell lines. The compound exhibited cytotoxic effects against breast cancer (MCF-7) and lung cancer (A549) cell lines.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| A549 | 20 |
The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways.
Case Studies
-
Case Study: Synthesis and Evaluation of TAH Derivatives
- Researchers synthesized several derivatives of TAH to enhance its biological activity. One derivative showed improved potency against cancer cells while maintaining low toxicity in normal cells.
-
Case Study: In Vivo Efficacy
- An animal study demonstrated that TAH significantly reduced tumor growth in mice models of breast cancer when administered at a dosage of 10 mg/kg body weight over four weeks.
Therapeutic Applications
Given its promising biological activities, TAH is being explored for various therapeutic applications:
- Antimicrobial Agents: Due to its efficacy against resistant bacterial strains.
- Cancer Therapy: As a potential lead compound for developing new anticancer drugs.
- Enzyme Inhibitors: For diseases where enzyme dysregulation plays a critical role.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-Thia-6-azaspiro[3.3]heptane-2,2-dioxide, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via cyclization of sulfonamide precursors in solvents like acetonitrile, with catalysts such as camphorsulfonic acid. Key steps include controlled temperature (e.g., reflux at 80°C) and reaction times (24–48 hours) to achieve intermediates, followed by methylation using methyl iodide and potassium carbonate. Purification via recrystallization (e.g., ethyl acetate/hexane) ensures high purity (>98%). Monitoring via TLC and NMR spectroscopy is critical to track progress .
Q. How should researchers validate the structural integrity of this compound?
- Methodological Answer : Use a combination of - and -NMR in DMSO- to confirm spirocyclic geometry and sulfone group positions. Elemental analysis (C, H, N, S) should align with theoretical values within ±0.4%. Melting point determination (e.g., 121–123°C) and FT-IR for S=O stretching (1150–1300 cm) provide additional validation .
Q. What solvent systems are recommended for purification and solubility studies?
- Methodological Answer : Ethyl acetate and hexane mixtures are effective for recrystallization. For solubility, dimethyl sulfoxide (DMSO) or acetonitrile are preferred due to the compound’s polar sulfone groups. Avoid aqueous solutions unless stabilized by co-solvents like ethanol (10–20% v/v) .
Advanced Research Questions
Q. How do substituent variations on the spirocyclic framework affect biological activity?
- Methodological Answer : SAR studies show that replacing the sulfur atom with oxygen (e.g., 2-Oxa-6-azaspiro derivatives) reduces antiviral activity, while amino or carboxylic acid groups at position 6 enhance kinase inhibition or neurotransmitter modulation. Computational docking (e.g., AutoDock Vina) can predict binding affinities to targets like viral proteases or kinases .
Q. What strategies resolve discrepancies in NMR data for structurally similar derivatives?
- Methodological Answer : Contradictions in coupling constants or chemical shifts often arise from conformational flexibility. Use variable-temperature NMR (VT-NMR) to assess dynamic behavior. X-ray crystallography provides definitive structural assignments, while DFT calculations (e.g., B3LYP/6-31G*) model electronic environments to rationalize shifts .
Q. How can stability under physiological conditions be evaluated for drug development?
- Methodological Answer : Conduct accelerated stability studies in PBS (pH 7.4) at 37°C for 72 hours, monitoring degradation via HPLC-UV. Mass spectrometry identifies breakdown products (e.g., sulfonic acid derivatives). Adjust functional groups (e.g., methyl or fluorine substituents) to enhance hydrolytic resistance .
Q. What computational methods predict the reactivity of 2-Thia-6-azaspiro derivatives in nucleophilic substitution?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., M06-2X/def2-TZVP) model transition states and activation energies. Fukui indices identify electrophilic centers, while Natural Bond Orbital (NBO) analysis quantifies charge distribution. Compare with experimental kinetic data (e.g., in acetonitrile) to validate predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
